REACTION_SMILES
|
[C-:9]#[C-:10].[C:1](#[N:2])[c:3]1[cH:4][n:5][cH:6][cH:7][cH:8]1.[CH2:19]([Li:20])[CH2:21][CH2:22][CH3:23].[CH3:13][Si:14]([CH3:15])([CH3:16])[C:17]#[CH:18].[Li+:11].[Li+:12].[N:24]#[C:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[C:1]([c:3]1[cH:4][n:5][cH:6][cH:7][cH:8]1)#[C:17][Si:14]([CH3:13])([CH3:15])[CH3:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[C-]#[C-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cccnc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#Cc1cccnc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |